An In-Depth Technical Guide to the Mechanism of Action of BI 653048: A Dissociated Glucocorticoid Receptor Agonist
An In-Depth Technical Guide to the Mechanism of Action of BI 653048: A Dissociated Glucocorticoid Receptor Agonist
Introduction
BI 653048 is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist that has been investigated for its anti-inflammatory properties.[1][2] A key characteristic of BI 653048 is its nature as a "dissociated" GR agonist. This dissociation refers to its differential effects on the two primary modes of GR signaling: transrepression and transactivation.[3][4] The prevailing hypothesis is that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, while the undesirable metabolic and other side effects are linked to transactivation.[5][6] This guide provides a comprehensive overview of the mechanism of action of BI 653048, detailing its molecular interactions, preclinical and clinical pharmacology, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
The glucocorticoid receptor is a ligand-dependent transcription factor that, upon binding to an agonist, translocates to the nucleus to regulate gene expression.[4] This regulation occurs through two main pathways:
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Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This pathway is associated with many of the metabolic side effects of glucocorticoids.
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Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory genes. This pathway is thought to be the primary driver of the anti-inflammatory effects of glucocorticoids.[5]
BI 653048 is designed to preferentially induce transrepression over transactivation, with the aim of retaining anti-inflammatory efficacy while minimizing the side-effect profile associated with traditional glucocorticoids.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for BI 653048, including its in vitro potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Activity of BI 653048
| Parameter | BI 653048 | Dexamethasone | Prednisolone | Notes |
| Glucocorticoid Receptor (GR) IC50 | 55 nM[1][7] | ~7.9 nM | Intermediate Potency[5][8] | BI 653048 demonstrates potent binding to the glucocorticoid receptor. |
| IL-6 Inhibition (IC50) | 23 nM[7] | Potent inhibitor | Intermediate Potency | Inhibition of the pro-inflammatory cytokine IL-6 is a key marker of anti-inflammatory activity. |
| MMTV Transactivation (max. eff. %) | 33%[7] | 100% (reference) | High | MMTV promoter activation is a classic in vitro assay for GR transactivation. The lower maximal effect of BI 653048 suggests reduced transactivation potential compared to dexamethasone. |
Table 2: In Vitro Selectivity and Safety Profile of BI 653048
| Parameter | BI 653048 | Notes |
| Cytochrome P450 Inhibition (IC50) | ||
| CYP1A2 | >50 µM[7] | Low potential for drug-drug interactions mediated by these enzymes. |
| CYP2D6 | 41 µM[7] | |
| CYP2C9 | 12 µM[7] | |
| CYP2C19 | 9 µM[7] | |
| CYP3A4 | 8 µM[7] | |
| hERG Inhibition (IC50) | >30 µM[7] | Low risk of cardiac arrhythmia. |
| Selectivity against other Nuclear Receptors | >100-fold vs. MR and PR[4] | High selectivity for the glucocorticoid receptor over other steroid hormone receptors. |
Table 3: In Vivo Efficacy of BI 653048 in a Rat Model of Collagen-Induced Arthritis
| Dose | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |
| 3 mg/kg | Nonsignificant decrease[1][2] | Nonsignificant decrease[1][2] |
| 10 mg/kg | 33% decrease[1][2] | 27% decrease[1][2] |
| 30 mg/kg | 87-96% decrease[1][2] | 87-96% decrease[1][2] |
| ED50 | Not specified | 14 mg/kg[1][2] |
Table 4: Clinical Pharmacodynamic Effects of BI 653048 in Healthy Volunteers
| Biomarker | 200 mg BI 653048 vs. 20 mg Prednisolone | Implication |
| Gene Expression | ||
| IL1R2, ITGB3, SDPR | Reduced expression[9] | Suggests a strong transrepression effect, leading to anti-inflammatory activity. |
| FKBP5, ZBTB16, DDIT4 | Comparable expression[9] | FKBP5 is a classic GR transactivation target gene, suggesting that BI 653048 retains some transactivation activity, similar to prednisolone at the doses tested.[10] |
| Metabolic Parameters | ||
| C-peptide, Glucose, Insulin | Moderate changes compared to prednisolone[9] | Potentially a more favorable metabolic profile, consistent with the dissociated agonist concept. |
| Osteocalcin | Greater reduction[9] | Osteocalcin is a marker of bone formation, and its reduction is a known effect of glucocorticoids. The greater reduction with BI 653048 in this study indicates that not all side-effect profiles may be improved. |
Experimental Protocols
In Vitro Assays
Glucocorticoid Receptor Binding Assay (Illustrative Protocol):
A common method to determine the IC50 for GR binding is a competitive binding assay.
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Cell Line: A human cell line expressing the glucocorticoid receptor, such as A549 (lung carcinoma) or U-2 OS (osteosarcoma), is typically used.
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Radioligand: A radiolabeled glucocorticoid, such as [3H]-dexamethasone, is used as the tracer.
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Procedure:
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Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (BI 653048).
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After reaching equilibrium, the cells are washed to remove unbound ligand.
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The amount of bound radioactivity is measured using a scintillation counter.
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The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
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IL-6 Inhibition Assay (Illustrative Protocol):
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Cell Line: A cell line that produces IL-6 upon stimulation, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
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Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce IL-6 production.
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Procedure:
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Cells are pre-incubated with varying concentrations of BI 653048.
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The cells are then stimulated with LPS.
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After a set incubation period, the supernatant is collected.
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The concentration of IL-6 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
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The IC50 value is the concentration of BI 653048 that causes a 50% reduction in IL-6 production.
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Preclinical In Vivo Model: Collagen-Induced Arthritis in Rats
The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model for rheumatoid arthritis.
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Induction:
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Rats are immunized with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's incomplete adjuvant).
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A booster immunization is typically given 7 days after the primary immunization.
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-
Treatment:
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BI 653048 was administered orally once daily at doses of 3, 10, and 30 mg/kg.
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-
Assessment:
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The development and severity of arthritis are monitored through clinical scoring of paw swelling and inflammation.
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At the end of the study (e.g., day 9), the animals are euthanized, and their joints are collected for histological analysis.
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Histological parameters assessed include ankle inflammation, pannus formation, cartilage damage, and bone resorption.
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Clinical Trial: Lipopolysaccharide (LPS) Challenge in Healthy Volunteers
A lipopolysaccharide (LPS) challenge is used to induce a transient systemic inflammatory response in healthy volunteers to assess the pharmacodynamic effects of anti-inflammatory drugs.
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Study Design: A multiple parallel-arm dose study was conducted with an intravenous LPS challenge.
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Procedure:
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Healthy male subjects received either BI 653048 or prednisolone.
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Following drug administration, subjects were challenged with a low dose of intravenous LPS. The specific dose of LPS used in the BI 653048 trials is not publicly detailed but is typically in the range of 1-2 ng/kg in similar studies.[11]
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Pharmacodynamic Assessments:
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Blood samples are collected at multiple time points before and after the LPS challenge.
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Whole-blood gene expression analysis is performed to measure changes in the expression of GR target genes (e.g., IL1R2, ITGB3, SDPR, FKBP5, ZBTB16, DDIT4).
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Levels of various biomarkers of inflammation (e.g., cytokines) and metabolic parameters (e.g., glucose, insulin, osteocalcin) are measured.
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Visualizations
Signaling Pathway of a Dissociated Glucocorticoid Receptor Agonist
Caption: Dissociated GR agonism of BI 653048.
Experimental Workflow for the Evaluation of BI 653048
Caption: Evaluation workflow for BI 653048.
Conclusion
BI 653048 exemplifies the therapeutic strategy of developing dissociated glucocorticoid receptor agonists to separate the anti-inflammatory benefits of GR activation from its associated side effects. Its mechanism of action is centered on the preferential activation of the transrepression pathway over the transactivation pathway. Preclinical studies in a rat model of arthritis demonstrated its anti-inflammatory efficacy, and Phase I clinical trials in healthy volunteers confirmed its pharmacodynamic effects on gene expression, showing a reduction in the expression of pro-inflammatory genes.[1][2][9] While BI 653048 demonstrated comparable anti-inflammatory efficacy to prednisolone in the clinical setting, it did not fully dissociate from all undesirable glucocorticoid-related effects, such as the reduction in osteocalcin.[9] This in-depth analysis of its mechanism of action provides valuable insights for researchers and drug development professionals working on next-generation anti-inflammatory therapies.
References
- 1. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of suppressive potency between prednisolone and prednisolone sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. glpbio.com [glpbio.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene–Stress–Epigenetic Regulation of FKBP5: Clinical and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
